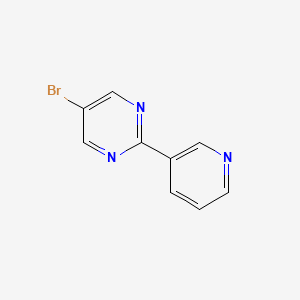

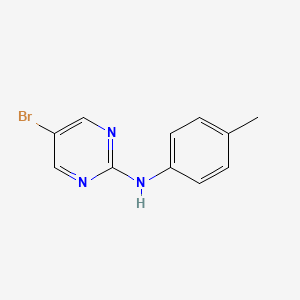

5-Bromo-2-(pyridin-3-YL)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-(pyridin-3-YL)pyrimidine is a chemical compound with the empirical formula C4H3BrN2 . It is a solid substance with a molecular weight of 158.98 . It has been used in the synthesis of various derivatives .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . Other methods include reactions with amidines and up to three different alcohols via a sequence of condensation and dehydrogenation steps .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(pyridin-3-YL)pyrimidine can be represented by the InChI stringInChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H . This structure can be viewed as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine has been involved in various chemical reactions. For instance, it undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis

5-Bromo-2-(pyridin-3-YL)pyrimidine is a solid substance with a melting point of 67-73 °C . Its molecular weight is 158.98 .科学的研究の応用

Radiotherapeutic Agents

5-Bromo-2-(pyridin-3-YL)pyrimidine derivatives, such as 5-bromocytosine, have been studied for their potential use as radiotherapeutic (RT) agents in cancer treatment. These compounds can react with electrons to produce highly reactive radicals, which might be useful in targeting cancer cells. The formation of cytosine-5-yl radical through debromination of 5-bromocytosine indicates a potential mechanism for radiosensitizing activity, which can be leveraged in cancer therapy (Anilesh Kumar & M. Sevilla, 2017).

Antiviral Properties

Substituted derivatives of pyrimidine nucleoside antibiotics have shown substantial antiviral properties. For instance, modifications at the C-5 position of tubercidin analogues exhibit significant activity against RNA viruses, highlighting the importance of structural modifications in enhancing antiviral efficacy. The study of these derivatives provides insights into developing new antiviral drugs (D. Bergstrom et al., 1984).

Synthetic Pathways and Derivatives

Research on 5-Bromo-2-(pyridin-3-YL)pyrimidine has also focused on developing synthetic pathways for creating various derivatives with potential pharmacological applications. For instance, the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine showcases the chemical versatility of bromo-substituted pyrimidines in generating compounds with possible therapeutic value (M. Rahimizadeh et al., 2007).

Light-Emitting Devices

In the field of organic electronics, bromo-substituted pyrimidines have been utilized in the synthesis of heteroleptic Ir(III) metal complexes for application in organic light-emitting diodes (OLEDs). These complexes, derived from bromo-substituted pyrimidine chelates, demonstrate the potential of such compounds in developing high-performance light-emitting materials (Chih‐Hao Chang et al., 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-bromo-2-pyridin-3-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDJFOKPOCYNAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(pyridin-3-YL)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)

![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)

![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)